C–Br Bond Dissociation Energy: Ortho-Chloro Substitution Elevates Bond Strength Relative to Unsubstituted Benzyl Bromide
2-Chlorobenzyl bromide exhibits a C–Br bond dissociation energy difference (ΔD) of 0.9 kcal/mol relative to unsubstituted benzyl bromide, as determined via toluene-carrier technique [1]. This value is substantially higher than the 0.4 kcal/mol difference for p-chlorobenzyl bromide and 0.1 kcal/mol for m-chlorobenzyl bromide. The elevated bond strength in the ortho isomer reflects the unique electronic interplay between the ortho-chloro substituent and the benzylic radical center during homolytic cleavage.
| Evidence Dimension | C–Br bond dissociation energy difference (ΔD, kcal/mol) vs unsubstituted benzyl bromide |
|---|---|
| Target Compound Data | 0.9 kcal/mol |
| Comparator Or Baseline | Benzyl bromide (0.0 kcal/mol baseline); p-chlorobenzyl bromide (0.4 kcal/mol); m-chlorobenzyl bromide (0.1 kcal/mol) |
| Quantified Difference | +0.9 kcal/mol vs benzyl bromide; +0.5 kcal/mol vs p-chloro isomer; +0.8 kcal/mol vs m-chloro isomer |
| Conditions | Toluene-carrier technique; unimolecular dissociation rate measurements (Ph–CH₂Br → Ph–CH₂• + Br) |
Why This Matters
Higher C–Br bond dissociation energy in the ortho isomer indicates slower thermal homolysis rates, which directly informs selection for high-temperature reactions or radical processes where premature bond cleavage must be avoided.
- [1] Szwarc M. The C—Br bond dissociation energy in substituted benzyl bromides. Proceedings of the Royal Society A. 1951;209(1096). DOI: 10.1098/rspa.1951.0190. View Source
